molecular formula C26H24N4O3S2 B2541050 2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide CAS No. 1217092-97-1

2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2541050
CAS No.: 1217092-97-1
M. Wt: 504.62
InChI Key: CDILIWDRPPOCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C26H24N4O3S2 and its molecular weight is 504.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A notable application of derivatives similar to the specified compound is in antimicrobial activity. Kerru et al. (2019) synthesized a series of thienopyrimidine derivatives linked to rhodanine, which exhibited significant antibacterial potency against various strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations indicating strong antibacterial properties. These compounds also demonstrated antifungal potency against species like A. flavus and C. albicans, rivaling traditional antifungal agents (Kerru, Maddila, Sobhanapuram, Jonnalagadda, 2019).

Antitumor Activity

Derivatives of the compound have also shown promise in antitumor activity. Hafez and El-Gazzar (2017) reported the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with some demonstrating potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. These compounds' activities were found to be comparable to that of doxorubicin, a standard chemotherapy drug (Hafez, El-Gazzar, 2017).

Synthesis and Reactivity

The synthesis and reactivity of these compounds offer valuable insights into their potential applications. For instance, the work by El Azab and Elkanzi (2014) on synthesizing fused and isolated azoles based on thieno[d]pyrimidines indicates the chemical versatility and potential for further pharmacological exploration of these molecules. Their study provided a foundation for creating compounds with potentially unique biological activities (El Azab, Elkanzi, 2014).

Biological Evaluation

Further biological evaluation of thieno[2,3-d]pyrimidine derivatives has revealed their anti-inflammatory, analgesic, and even antitumor potential. This suggests a broad spectrum of pharmacological applications that extend beyond their antimicrobial efficacy (El-Gazzar, Hafez, 2007).

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S2/c1-16-8-6-7-11-20(16)30-25(33)23-19-12-13-29(17(2)31)14-21(19)35-24(23)28-26(30)34-15-22(32)27-18-9-4-3-5-10-18/h3-11H,12-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDILIWDRPPOCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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